N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline
Description
N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline (CAS: STK512314) is a tertiary amine derivative of aniline, featuring a dimethylamino group at the para position and a branched 3-methylbutylamino substituent attached via a methylene bridge. Its molecular weight is 220.36 g/mol, and it exists as a dry powder under standard conditions.
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALIQNMICRIDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)aniline with N,N-dimethyl-3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex molecules, which are essential for developing new pharmaceuticals and agrochemicals.
- Case Study : In a study focused on synthesizing novel anticancer agents, derivatives of this compound were evaluated for their biological activity against various cancer cell lines. The results indicated significant growth inhibition, demonstrating the compound's potential as a precursor in drug development .
Pharmaceutical Applications
The compound has been explored for its potential in medicinal chemistry, particularly in the development of therapeutic agents.
- Case Study : Research highlighted the synthesis of this compound derivatives that exhibited promising anticancer properties. These compounds were tested against multiple cancer cell lines, showing effective inhibition rates .
Material Science
In material science, this compound is employed in the production of advanced materials such as polymers and coatings.
- Application Insight : Its unique chemical structure allows for enhanced properties in materials, including increased durability and resistance to environmental degradation. This makes it valuable in industries requiring robust materials .
Chemical Sensors
The compound is also utilized in designing chemical sensors, which are essential for detecting specific analytes in various industries, including environmental monitoring and food safety.
- Example : A study demonstrated the application of this compound in creating sensors that can detect hazardous substances at low concentrations, showcasing its utility in safety applications .
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Table 2: Material Properties Enhanced by this compound
| Material Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polymer | Durability | Tensile Strength Test |
| Coating | Environmental Resistance | Accelerated Weathering Test |
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Alkylamino-Substituted Derivatives
N,N-Dimethyl-4-[(methylamino)methyl]aniline (CAS: 866781-88-6)
- Structure: Shares the dimethylaniline core but substitutes the 3-methylbutyl group with a simpler methylamino moiety.
- Properties : Molecular weight = 164.25 g/mol; reported as a liquid or low-melting solid.
- Key Differences: The shorter alkyl chain reduces steric bulk and lipophilicity compared to the 3-methylbutyl derivative. No fluorescence data are reported, but its simpler structure may enhance solubility in polar solvents.
N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline (sc-355830)
Schiff Base Derivatives
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS: 59973-15-8)
- Structure: Replaces the alkylamino group with a nitro-substituted Schiff base (-CH=N-C6H4-NO2).
- Properties: Exhibits strong electron-withdrawing effects from the nitro group, altering electronic transitions. IR spectra show a C=N stretch at ~1624 cm⁻¹, similar to alkylamino analogs.
- Applications: Potential as a redox-active ligand or sensor due to nitro group reactivity.
(S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline (H1)
Heterocyclic and Aromatic Derivatives
N,N-Dimethyl-4-(naphthalen-2-ylethynyl)aniline
- Structure: Contains a naphthylethynyl group instead of the aminoalkyl chain.
- Photophysics : Exhibits solvatochromism with a dipole moment change (Δμ = 6.5 D) in excited states. Fluorescence quantum yields depend on solvent polarity, unlike the target compound’s undefined photophysical profile.
N,N-Dimethyl-4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)aniline (3dj)
- Structure : Quinazoline-linked derivative.
Thioether and Sulfur-Containing Analogs
N,N-Dimethyl-4-((methylthio)(naphthalen-2-yl)methyl)aniline (9d)
- Structure : Thiomethyl group introduces sulfur-based Lewis basicity.
- Synthesis : Prepared via BF3·SMe2-catalyzed Friedel-Crafts arylation, yielding 71% as a white solid.
- Applications: Potential in catalysis or materials science due to sulfur’s coordinating ability.
N,N-Dimethyl-4-(methylsulfanyl)aniline (CAS: 2388-51-4)
Comparative Data Table
Biological Activity
N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N2
- Molecular Weight : 246.35 g/mol
This compound features a dimethylamino group and a 3-methylbutyl side chain, which may influence its biological interactions.
Metabolism and Toxicity
The metabolism of this compound involves enzymatic processes that can lead to various metabolites, some of which may exhibit different biological activities. Key findings regarding its metabolism include:
- Enzymatic Pathways : The compound undergoes N-demethylation and N-oxidation primarily via cytochrome P450 enzymes. These metabolic pathways can generate reactive intermediates that may contribute to its toxicity .
- Toxicological Effects : Chronic exposure studies in rodent models have shown significant adverse effects, including:
Biological Activity
The biological activity of this compound has been assessed in various studies:
Genotoxicity
Data from mutagenicity assays suggest that this compound may possess genotoxic potential. It has been shown to induce DNA strand breaks in vitro, raising concerns about its carcinogenicity .
Case Studies
Several case studies highlight the biological implications of similar compounds:
- Study on Carcinogenicity : A study involving Fischer 344 rats exposed to N,N-dimethylaniline demonstrated dose-related increases in tumors within the forestomach, suggesting a potential link between exposure and cancer development .
- Metabolism and Toxicity in Humans : Epidemiological studies have suggested that exposure to similar aromatic amines can lead to increased risks of bladder cancer among industrial workers .
Data Table: Summary of Biological Effects
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline, and what yields are typically achieved?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous derivatives are synthesized via:
- Propargylamine coupling : Reaction of propargylamine with a dimethylaniline derivative under mild conditions, yielding ~50% product (e.g., N,N-dimethyl-4-((prop-2-yn-1-ylamino)methyl)aniline) .
- Allylation : Friedel-Crafts-type allylation using allyl alcohols and Lewis acid catalysts, achieving up to 72% yield for structurally related compounds .
- Schiff base formation : Condensation of amines with aldehydes, as seen in the synthesis of N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline .
Key considerations : Optimize reaction time, temperature, and catalyst loading to mitigate side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral data indicate its structure?
- 1H and 13C NMR : Confirm substituent positions and methyl group environments. For example, singlet peaks at δ ~2.96 ppm (N,N-dimethyl protons) and δ ~3.81 ppm (methylene bridges) are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C15H16N2 for derivatives) with mass accuracy <5 ppm .
- FT-IR : Absorbance bands for C-N stretches (~1250–1350 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .
Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in regiochemistry or isomerism.
Q. What are the solubility and stability characteristics of this compound under various experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Limited solubility in water due to hydrophobic aryl and alkyl groups .
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .
Methodological note : Perform stability assays (e.g., HPLC monitoring over 24–72 hours) to determine optimal storage and handling protocols.
Advanced Research Questions
Q. How do structural modifications in this compound derivatives affect their biological activity, as studied through QSAR?
- QSAR studies : Electron-donating groups (e.g., –OCH₃) at the para-position enhance bioactivity by increasing electron density on the aniline ring, improving binding to hydrophobic enzyme pockets. Substituent bulkiness (e.g., branched alkyl chains) may sterically hinder interactions .
- Case study : Derivatives with nitro groups exhibit reduced activity due to electron-withdrawing effects, while allyl modifications improve membrane permeability .
Experimental design : Use molecular descriptors (e.g., logP, polar surface area) and multivariate regression to correlate structure with activity. Validate predictions via enzymatic assays.
Q. What role does this compound play in fluorescence-based applications, and how does temperature affect its emission properties?
- TICT (Twisted Intramolecular Charge Transfer) : The compound’s fluorescence intensifies with temperature due to enhanced vibrational coupling in the excited state. This "mega-Stokes shift" enables ratiometric temperature sensing in biological systems .
- Temperature dependence : At higher temperatures (e.g., 40–60°C), emission maxima shift bathochromically (~20 nm), with quantum yield increasing by ~30% .
Methodology : Use time-resolved fluorescence spectroscopy to study TICT dynamics. Calibrate temperature response in buffer solutions mimicking physiological conditions.
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?
- Docking protocols :
- Target selection : Identify receptors (e.g., kinases, GPCRs) with hydrophobic binding pockets.
- Ligand preparation : Optimize 3D geometry using molecular mechanics (e.g., MMFF94 force field).
- Binding site analysis : Grid-based scoring (e.g., AutoDock Vina) to evaluate hydrogen bonding and π-π stacking .
- Case study : Derivatives docked into the ATP-binding site of tyrosine kinases showed strong van der Waals interactions with Leu273 and Asp381 residues .
Validation : Cross-check docking results with experimental IC₅₀ values from kinase inhibition assays.
Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?
- SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths (±0.01 Å) and torsion angles (±0.1°). For example, the dihedral angle between the aniline and alkylamino groups is critical for π-stacking interactions .
- Twinned data : Use SHELXE for high-throughput phasing of twinned crystals, common in flexible alkyl chain derivatives .
Best practices : Grow crystals via slow evaporation in mixed solvents (e.g., CHCl₃/hexane). Collect data at low temperature (100 K) to minimize thermal motion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
